Bicyclo[2.2.1]heptan-2-ol, 1,2,7,7-tetramethyl-, (1R,2R,4R)-rel- Bicyclo[2.2.1]heptan-2-ol, 1,2,7,7-tetramethyl-, (1R,2R,4R)-rel- (1R, 2R)-1, 2, 7, 7-Tetramethylbicyclo[2. 2. 1]heptan-2-ol belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (1R, 2R)-1, 2, 7, 7-Tetramethylbicyclo[2. 2. 1]heptan-2-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol can be found in crustaceans and fishes. This makes (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 2371-42-8
VCID: VC0165400
InChI: InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1
SMILES: CC1(C2CCC1(C(C2)(C)O)C)C
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol

Bicyclo[2.2.1]heptan-2-ol, 1,2,7,7-tetramethyl-, (1R,2R,4R)-rel-

CAS No.: 2371-42-8

Reference Standards

VCID: VC0165400

Molecular Formula: C11H20O

Molecular Weight: 168.28 g/mol

Bicyclo[2.2.1]heptan-2-ol, 1,2,7,7-tetramethyl-, (1R,2R,4R)-rel- - 2371-42-8

CAS No. 2371-42-8
Product Name Bicyclo[2.2.1]heptan-2-ol, 1,2,7,7-tetramethyl-, (1R,2R,4R)-rel-
Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
IUPAC Name (1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol
Standard InChI InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1
Standard InChIKey LFYXNXGVLGKVCJ-FBIMIBRVSA-N
Isomeric SMILES C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C)O
SMILES CC1(C2CCC1(C(C2)(C)O)C)C
Canonical SMILES CC1(C2CCC1(C(C2)(C)O)C)C
Melting Point 170°C
Physical Description Solid
Description (1R, 2R)-1, 2, 7, 7-Tetramethylbicyclo[2. 2. 1]heptan-2-ol belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (1R, 2R)-1, 2, 7, 7-Tetramethylbicyclo[2. 2. 1]heptan-2-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol can be found in crustaceans and fishes. This makes (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol a potential biomarker for the consumption of these food products.
Synonyms 2-methylisoborneol
PubChem Compound 11062802
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator